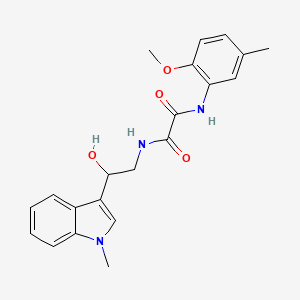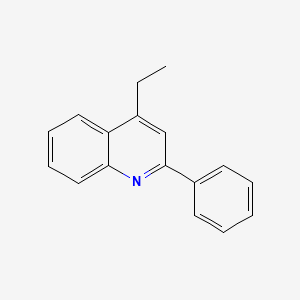
4-Ethyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethyl-2-phenylquinoline” is a chemical compound with the molecular formula C17H15N . It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “4-Ethyl-2-phenylquinoline”, has been a subject of numerous studies. Various synthetic routes have been developed due to its wide range of biological and pharmacological activities . For instance, one method involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-2-phenylquinoline” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also has an ethyl group attached to the 4-position and a phenyl group attached to the 2-position of the quinoline core .
Applications De Recherche Scientifique
Antitumor Activity :
- 4-Ethyl-2-phenylquinoline derivatives have been explored for their potential as antitumor agents. Specifically, certain phenyl-substituted derivatives have shown activity in vivo against solid tumors, suggesting their role as minimal DNA-intercalating agents (Atwell, Baguley, & Denny, 1989).
Antiplatelet Agents :
- Derivatives of 4-Ethyl-2-phenylquinoline, specifically 4-alkoxy derivatives, have been identified as potent antiplatelet agents. These compounds have demonstrated significant antiplatelet activity in biological screenings (Ko et al., 2001).
Antiulcer Agents :
- Metabolites of certain 4-Ethyl-2-phenylquinoline compounds have been synthesized and evaluated for their effects on ulcers induced by stress. These findings highlight the potential application of these derivatives in treating gastric ulcers and related conditions (Hino et al., 1989).
Synthesis of Quinoline Derivatives :
- The compound has been used in the synthesis of various quinoline derivatives. For instance, efficient synthesis methods have been developed to create 4-phenylquinolin-2(1H)-one derivatives, which are valuable in various chemical applications (Park & Lee, 2004).
Glycine Site NMDA Antagonists :
- 4-Substituted-3-phenylquinolin-2(1H)-ones, closely related to 4-Ethyl-2-phenylquinoline, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These compounds have shown promising anticonvulsant activity in in vivo models (Carling et al., 1997).
Antidepressant Drug Potential :
- Derivatives of 4-phenylquinoline, which include 4-Ethyl-2-phenylquinoline, have been explored for their potential as antidepressant drugs. The structure-activity relationships of these compounds have been studied to understand their effectiveness in antagonizing reserpine-induced hypothermia in mice (Alhaider, Abdelkader, & Lien, 1985).
Antifungal Activities :
- Studies have shown that certain 4-thioquinoline compounds, including derivatives of 4-Ethyl-2-phenylquinoline, exhibit significant antifungal activities. These findings suggest their potential application in developing new antifungal agents (Yang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethyl-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHYDTQYPQCTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-phenylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B2932858.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2932859.png)
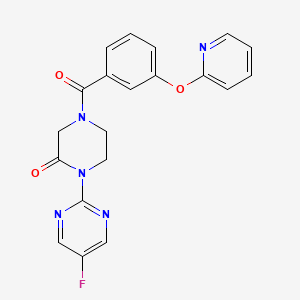

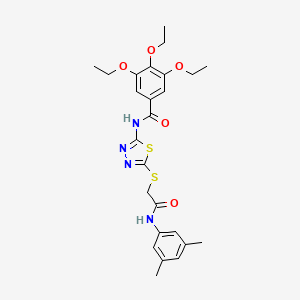
![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)
![N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2932871.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2932872.png)
![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
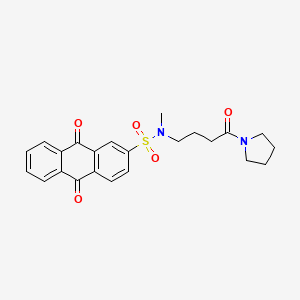

![N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932878.png)
